(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13445655
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | RPDGEZHFRZOVPX-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol. Its IUPAC name, 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid, reflects the presence of:
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A piperidine ring with a stereogenic center at the C3 position (S-configuration).
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An ethylamino-carboxymethyl side chain at C3.
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A benzyl ester group at the piperidine’s nitrogen.
The stereochemistry is critical: the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart. For instance, the (S)-configuration optimizes spatial alignment for receptor binding, as evidenced by studies on analogous piperidine derivatives .
Key Structural Features
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₄ | |
| Molecular Weight | 320.4 g/mol | |
| Stereochemistry | (S)-configuration at C3 | |
| Functional Groups | Piperidine, carboxymethyl, benzyl ester |
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves sequential modifications of the piperidine core:
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Piperidine Functionalization: Introduction of the ethylamino-carboxymethyl group via nucleophilic substitution. Chiral triflate intermediates are used to enforce stereochemical control, achieving enantiomeric excess >98% .
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Benzyl Ester Formation: Coupling the piperidine nitrogen with benzyl chloroformate under Schotten-Baumann conditions .
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Purification: Chromatographic separation (e.g., silica gel, HPLC) ensures >95% purity.
Critical Reaction Parameters
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Temperature: -50°C for stereoselective steps to minimize racemization .
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Solvents: Dichloromethane (DCM) for acylation; methanol/water for crystallization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres at -20°C; hydrolyzes in acidic/basic conditions via ester cleavage.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline piperidine derivatives.
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (S)-isomer | ATX | ~250* | |
| (R)-isomer | ATX | >500* | |
| Fentanyl analogs | μ-opioid receptor | 0.5–2 | |
| *Estimated from structurally related compounds. |
Applications in Drug Development
Lead Optimization
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Prodrug Potential: The benzyl ester acts as a hydrolyzable prodrug moiety, enabling controlled release of the carboxylic acid metabolite .
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Dual-Action Ligands: Hybrid molecules incorporating this scaffold show activity at both opioid and neurokinin receptors, suggesting utility in pain management .
Preclinical Studies
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